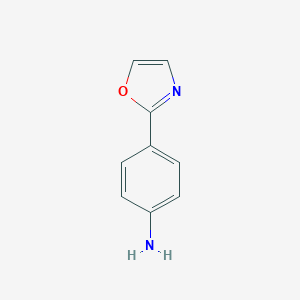

4-(Oxazol-2-yl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLOVNWUCAZDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494873 | |

| Record name | 4-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-11-5 | |

| Record name | 4-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Oxazol 2 Yl Aniline and Its Derivatives

Established Synthetic Routes to the 4-(Oxazol-2-yl)aniline Core

The construction of the this compound scaffold is primarily achieved through methods that either form the oxazole (B20620) ring from aniline-containing precursors or couple a pre-formed oxazole with an aniline (B41778) unit.

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring is a cornerstone of the synthesis of this compound. Several classical and modern cyclization methods are employed, often involving the dehydration of precursor molecules.

Key methods for oxazole ring synthesis include:

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are frequently used to facilitate the reaction. pharmaguideline.com

Reaction of α-Halo Ketones with Primary Amides : A common route to oxazoles involves the condensation of an α-halo ketone with a primary amide. pharmaguideline.com

From Enamides : Functionalized oxazoles can be synthesized in good yields from enamides through an intramolecular cyclization mediated by phenyliodine diacetate (PIDA). organic-chemistry.org This oxidative carbon-oxygen bond formation is a heavy-metal-free process. organic-chemistry.org

Van Leusen Oxazole Synthesis : This is a versatile method that prepares 5-substituted oxazoles through a [3+2] cycloaddition reaction between an aldehyde and tosylmethylisocyanide (TosMIC) in the presence of a base. nih.gov The reaction proceeds through an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid (TosH) to form the oxazole ring. nih.gov

The table below summarizes various cyclization strategies for forming the oxazole ring.

| Reaction Name | Starting Materials | Key Reagents/Conditions | Description |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | H₂SO₄, POCl₃, or SOCl₂ | Intramolecular cyclodehydration. pharmaguideline.com |

| Reaction from α-Halo Ketones | α-Halo ketone, Primary amide | Base | Condensation followed by cyclization. pharmaguideline.com |

| PIDA-Mediated Cyclization | Enamide | Phenyliodine diacetate (PIDA), BF₃·Et₂O | Metal-free intramolecular oxidative cyclization. organic-chemistry.org |

| Van Leusen Synthesis | Aldehyde, Tosylmethylisocyanide (TosMIC) | Base (e.g., K₂CO₃) | [3+2] cycloaddition forming a 5-substituted oxazole. nih.gov |

Strategies for Attaching the Aniline Moiety

The synthesis of this compound requires the integration of the aniline group. This can be accomplished by using a pre-functionalized aniline derivative as a starting material for the oxazole ring construction or by coupling an aniline moiety to an existing oxazole ring. A common approach involves starting with a 4-nitro-substituted precursor which is later reduced to the aniline. For instance, a similar structure, 2-(4'-Aminophenyl)-5-ethyl-1,3,4-oxadiazole, is synthesized by reducing the corresponding 3-ethyl-5-(4'-nitrophenyl)-1,3,4-oxadiazole using sodium sulfide (B99878) nonahydrate. chemicalbook.com

One-Pot and Domino Reaction Methodologies

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and domino (or cascade) reactions have been developed for the synthesis of oxazole and related heterocyclic structures. researchgate.netnih.gov

One-Pot Synthesis of Oxazol-5(4H)-ones : A method for the one-pot synthesis of oxazolones has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). nih.gov This process involves the N-acylation of amino acids with carboxylic acids and subsequent cyclodehydration in the same reaction vessel. nih.gov

Domino Synthesis of (1,3,4-Oxadiazol-2-yl)anilines : A transition-metal-free, one-pot domino synthesis has been developed for structurally similar (1,3,4-oxadiazol-2-yl)anilines using isatins and hydrazides in the presence of molecular iodine. researchgate.net This process involves a sequence of condensation, hydrolytic ring cleavage, and intramolecular cyclization. researchgate.net Domino reactions initiated by relay catalysis, for example using Fe(II)/Et3N, have also been reported for the synthesis of complex heterocyclic systems. beilstein-journals.orgnih.gov

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally friendly methods. In the context of oxazole synthesis, this includes the use of microwave irradiation and solvent-free reaction conditions. researchgate.netrsc.orgorganic-chemistry.org

Microwave-Assisted Synthesis (MAS) : Microwave irradiation has emerged as a significant technique for synthesizing heterocycles, often leading to faster reaction times, higher yields, and increased product purity. researchgate.netrsc.orgnih.gov It can be effectively used for the synthesis of 2-oxazolines from the direct condensation of carboxylic acids and β-amino alcohols. researchgate.net Microwave-assisted procedures promoted by polyphosphoric acid (PPA) esters have been developed for the synthesis of cyclic iminoethers, including 2-aryl-2-oxazolines, from amido alcohols. organic-chemistry.orgnih.gov

Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and can simplify purification. The synthesis of chiral oxazolines has been achieved under solvent-free conditions using microwave assistance, offering a green and efficient protocol. rsc.org Trimethylsilyl polyphosphate under solvent-free microwave conditions has also been used to synthesize 7-membered cyclic iminoethers. organic-chemistry.org

The following table highlights green chemistry approaches in the synthesis of oxazole-related structures.

| Approach | Description | Advantages | Example Application |

| Microwave Irradiation | Use of microwave energy to heat reactions. nih.gov | Rapid heating, shorter reaction times, higher yields, increased purity. researchgate.netnih.gov | Synthesis of 2-aryl-2-oxazolines from amido alcohols. organic-chemistry.orgnih.gov |

| Solvent-Free Conditions | Reactions are conducted without a solvent medium. | Reduced waste, environmental benefits, simpler work-up. researchgate.netrsc.org | Synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols. rsc.org |

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound structure contains a reactive primary amine group on the aniline ring, which is a prime target for derivatization to create a variety of analogs with potentially new properties.

Modifications at the Aniline Nitrogen

The aniline nitrogen atom can undergo a range of chemical transformations, allowing for the introduction of diverse functional groups. Analogous reactions on the structurally similar 4-(1H-benzo[d]imidazol-2-yl)aniline demonstrate the reactivity of this position. ijrpc.comresearchgate.net

Common modifications include:

Acylation and Amide Formation : The primary amine can react with acylating agents like maleic anhydride (B1165640) to form α,β-unsaturated carboxylic acids, which are precursors to other heterocyclic systems. ijrpc.comresearchgate.net

Schiff Base Formation : Condensation of the aniline with various aldehydes leads to the formation of the corresponding Schiff bases (imines). ijrpc.comuwa.edu.au This reaction is a versatile method for introducing a wide range of substituents.

These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Substituent Effects on the Phenyl Ring of the Aniline Moiety

The reactivity of the this compound scaffold is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electron density of the entire molecule, thereby affecting the nucleophilicity of the aniline nitrogen and the susceptibility of the phenyl ring to electrophilic substitution. The amino group (-NH2) is a strong activating group, directing electrophiles to the ortho positions (C-3 and C-5).

The electronic properties of substituents on the phenyl ring govern the reactivity of the amino group in classical aniline reactions, such as diazotization followed by azo coupling.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or alkyl groups increase the electron density on the phenyl ring and enhance the nucleophilicity of the amino nitrogen. This facilitates electrophilic attack, such as the formation of the diazonium salt, a key intermediate in the synthesis of azo dyes.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the electron density of the ring and reduce the nucleophilicity of the amino group. This makes reactions at the amino group, like diazotization, more challenging, often requiring stronger acidic conditions.

A prime example of exploiting the reactivity of the aniline moiety is in the synthesis of azo dyes. The process involves the conversion of the primary aromatic amine of this compound or its substituted derivatives into a diazonium salt, which then acts as an electrophile that couples with electron-rich aromatic compounds like phenols or other anilines to form brightly colored azo compounds. nih.govresearchgate.netplantarchives.org The specific hue and properties of the resulting dye can be fine-tuned by the choice of substituents on both the aniline and the coupling partner.

Table 1: Expected Influence of Phenyl Ring Substituents on Aniline Reactivity

| Substituent (R) | Electronic Effect | Effect on Amino Group Nucleophilicity | Effect on Diazotization Rate |

|---|---|---|---|

| -OCH₃ | Electron-Donating | Increased | Increased |

| -CH₃ | Electron-Donating | Increased | Increased |

| -H | Neutral (Reference) | Baseline | Baseline |

| -Cl | Electron-Withdrawing (Inductive) | Decreased | Decreased |

| -NO₂ | Strongly Electron-Withdrawing | Significantly Decreased | Significantly Decreased |

Substitutions and Heteroatom Incorporations on the Oxazole Ring

Direct modification of the oxazole ring in the this compound framework provides another avenue for creating structural diversity. The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which generally occurs at the C-5 position. clockss.org

A documented example of such a transformation involves the direct bromination of a protected derivative of this compound. Specifically, 2-(p-acetamidophenyl)-4-methyloxazole undergoes direct bromination to yield 2-(p-acetamidophenyl)-5-bromo-4-methyloxazole. The acetamido group serves as a protecting group for the aniline functionality, preventing unwanted side reactions during the electrophilic attack on the oxazole ring. Subsequent deprotection via hydrolysis of the amide linkage furnishes the corresponding 2-(p-aminophenyl)-5-bromo-4-methyloxazole. researchgate.net

This two-step sequence highlights a viable strategy for introducing halogen atoms onto the oxazole core:

Protection: The aniline's amino group is protected, typically through acetylation, to form an amide.

Electrophilic Halogenation: The protected intermediate is treated with a halogenating agent (e.g., N-Bromosuccinimide or Bromine) to install a halogen atom at the C-5 position of the oxazole ring.

Deprotection: The protecting group is removed to restore the free amino group.

While halogenation is a key example, other electrophilic substitutions such as nitration or sulfonation on the oxazole ring are theoretically possible, though they can be challenging and may require carefully controlled conditions to avoid ring cleavage. clockss.org The incorporation of different atoms or functional groups directly onto the oxazole ring remains a less explored area compared to modifications of the aniline moiety.

Table 2: Example of Substitution on the Oxazole Ring

| Starting Material (Protected) | Reaction | Product (Protected) | Final Product (Deprotected) | Reference |

|---|---|---|---|---|

| 2-(p-acetamidophenyl)-4-methyloxazole | Direct Bromination | 2-(p-acetamidophenyl)-5-bromo-4-methyloxazole | 2-(p-aminophenyl)-5-bromo-4-methyloxazole | researchgate.net |

Formation of Fused Heterocyclic Systems Containing the Oxazole-Aniline Framework

The this compound structure can be incorporated into larger, fused heterocyclic systems. However, direct annulation reactions starting from this compound to form common fused systems like benzoxazoles or oxazolo[5,4-d]pyrimidines are not typical synthetic routes. This is because the molecule lacks the specific ortho-functionality required for these cyclizations. For instance, benzoxazole (B165842) synthesis typically requires a 2-aminophenol (B121084) precursor, while oxazolo[5,4-d]pyrimidine (B1261902) synthesis often starts from a 5-aminooxazole derivative bearing a cyano or ester group at the C-4 position. osi.lvmdpi.com

Nonetheless, the oxazole-aniline framework is a key component of other important fused systems, such as oxazolo[4,5-b]pyridines. These structures are not formed by cyclizing a pre-existing this compound, but rather are built through condensation reactions where an aniline derivative is a key precursor. For example, the synthesis of 4-(oxazolo[4,5-b]pyridin-2-yl)aniline (B2645217) is achieved through a one-pot reaction between 2-amino-3-hydroxypyridine (B21099) and 4-aminobenzoic acid. researchgate.netchemicalbook.com In this reaction, the oxazole ring is formed via condensation and cyclization, directly incorporating the 4-aminophenyl moiety at the C-2 position.

This approach demonstrates a synthetic strategy where the core oxazole-aniline framework is constructed as part of the fusion process itself, rather than serving as a starting point for subsequent annulation.

Table 3: Synthesis of an Oxazolo[4,5-b]pyridine Containing the Oxazole-Aniline Framework

| Precursor 1 | Precursor 2 | Reaction Condition | Fused Product | Reference |

|---|---|---|---|---|

| 2-Amino-3-hydroxypyridine | 4-Aminobenzoic acid | Heat with Eaton's reagent (P₂O₅/MeSO₃H) | 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline | chemicalbook.com |

This methodology provides a pathway to biologically relevant fused heterocycles that contain the essential structural elements of this compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 4 Oxazol 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(Oxazol-2-yl)aniline, both ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular framework and assigning the positions of protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aniline (B41778) and oxazole (B20620) rings. The aniline moiety typically presents a characteristic AA'BB' system for its aromatic protons. The two protons ortho to the amino group (H-2' and H-6') and the two protons meta to the amino group (H-3' and H-5') would appear as doublets due to coupling with their adjacent protons. The amino (-NH₂) group itself would appear as a broad singlet, the chemical shift of which can be solvent-dependent and can be confirmed by D₂O exchange. The oxazole ring protons, H-4 and H-5, would also present distinct signals, typically as singlets or doublets depending on the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the oxazole ring and the six carbons of the aniline ring. The C-2 carbon of the oxazole, being attached to two heteroatoms (N and O), would appear at a significantly downfield chemical shift (typically >150 ppm). The carbons of the aniline ring would show shifts influenced by the electron-donating amino group and the electron-withdrawing oxazole substituent. For the closely related analogue, 4-(5-ethylthio-1,3,4-oxadiazole-2-yl) aniline, the aniline carbons appear at δ 109.38 (C-4'), 113.52 (C-2'), 127.86 (C-3'), and 152.31 (C-1'). researchgate.net Similar shifts are anticipated for this compound.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Oxazole C-2 | - | ~160-165 |

| Oxazole C-4 | ~7.2-7.4 | ~120-125 |

| Oxazole C-5 | ~7.8-8.0 | ~140-145 |

| Aniline C-1' | - | ~150-153 |

| Aniline C-2', C-6' | ~7.8-7.9 (d) | ~127-129 |

| Aniline C-3', C-5' | ~6.7-6.8 (d) | ~113-115 |

| Aniline C-4' | - | ~110-112 |

| Aniline -NH₂ | ~4.0-5.0 (br s) | - |

Note: Data are estimated based on analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₇N₃O), the calculated molecular weight is 160.16 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 160. The fragmentation of this molecular ion would provide structural confirmation. Key fragmentation pathways for heterocyclic and aromatic amines often involve the loss of small, stable neutral molecules or radicals. Predicted fragmentation patterns for this compound include:

Loss of CO: Cleavage of the oxazole ring can lead to the expulsion of a carbon monoxide molecule, resulting in a fragment ion at m/z 132.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide, which would produce a fragment at m/z 133.

Aniline-related fragmentation: The aniline portion of the molecule can undergo fragmentation characteristic of anilines, such as the loss of the amino group or cleavage of the benzene (B151609) ring. nih.govsapub.org A prominent peak corresponding to the aminophenyl cation might be observed.

The table below outlines the expected major fragments in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 160 | [C₈H₈N₂O]⁺˙ (Molecular Ion) | - |

| 133 | [C₇H₇N₂O]⁺ | HCN |

| 132 | [C₇H₈N₂]⁺˙ | CO |

| 92 | [C₆H₆N]⁺ | C₂H₂NO |

| 77 | [C₆H₅]⁺ | C₂H₃N₂O |

Note: These fragmentation patterns are predicted based on the general principles of mass spectrometry and data from similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. nih.gov These two methods are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman spectra.

For this compound, the key functional groups that give rise to characteristic vibrational bands are the primary amine (-NH₂), the aromatic C-H bonds of the aniline ring, and the C=N, C=C, and C-O bonds within the heterocyclic and aromatic systems.

N-H Stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond in the oxazole ring and the carbon-carbon double bonds in both rings will appear in the 1500-1650 cm⁻¹ region.

C-O-C Stretching: The ether-like C-O-C linkage within the oxazole ring is expected to show a strong absorption band, typically in the 1050-1250 cm⁻¹ range. researchgate.net

N-H Bending: The scissoring motion of the -NH₂ group usually appears as a medium to strong band around 1600 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring provide information about the substitution pattern and are typically found in the 700-900 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | Weak |

| N-H Symmetric Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | ~3050-3100 | Strong |

| C=N Stretch (Oxazole) | ~1630 | Medium |

| C=C Stretch (Aromatic) | ~1600, ~1500 | Strong |

| N-H Bend (Scissoring) | ~1610 | Weak |

| C-O-C Stretch (Oxazole) | ~1100-1200 | Medium |

| Aromatic C-H Out-of-Plane Bend | ~830-850 | Medium |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

Molecular Conformation: The molecule is expected to be largely planar, although a slight dihedral angle between the aniline and oxazole rings is likely. In the analogous structure of 4-(1,2,4-Triazol-1-yl)aniline, the dihedral angle between the triazole and benzene rings is 34.57°. nih.gov A similar twist might be present in this compound to minimize steric hindrance.

Intermolecular Interactions: The crystal packing is expected to be dominated by hydrogen bonding and π–π stacking interactions. The primary amine group is a potent hydrogen bond donor, and it would likely form N-H···N or N-H···O hydrogen bonds with the nitrogen or oxygen atoms of the oxazole ring of neighboring molecules. These interactions would link the molecules into chains or sheets. nih.govmdpi.com Additionally, the aromatic nature of both the aniline and oxazole rings facilitates π–π stacking, where the rings of adjacent molecules align face-to-face, further stabilizing the crystal lattice.

The table below presents typical crystallographic data from an analogous compound, 4-(1,2,4-Triazol-1-yl)aniline, to illustrate the type of information obtained from X-ray diffraction. nih.gov

| Parameter | Value for 4-(1,2,4-Triazol-1-yl)aniline |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5488 |

| b (Å) | 7.3656 |

| c (Å) | 19.5477 |

| β (°) | 99.416 |

| V (ų) | 788.15 |

| Z | 4 |

| Key Interactions | N-H···N hydrogen bonds, π–π stacking |

Electronic Spectroscopy: UV-Visible and Fluorescence Studies for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule and provides insights into its photophysical properties. This compound possesses an electron-donating aniline group and an electron-accepting oxazole ring, a classic donor-acceptor (D-A) structure. This arrangement often leads to interesting photophysical behavior, including intramolecular charge transfer (ICT). nih.gov

UV-Visible Absorption: The UV-Vis absorption spectrum of this compound is expected to show two main absorption bands, similar to aniline itself which displays peaks around 220 nm and 290 nm. researchgate.net These bands correspond to π→π* transitions within the aromatic system. The conjugation between the aniline and oxazole rings is expected to cause a red-shift (bathochromic shift) of the longer wavelength absorption band compared to unsubstituted aniline. This lower energy absorption band likely has significant ICT character, where electronic excitation promotes the transfer of electron density from the aniline moiety to the oxazole ring.

Fluorescence Spectroscopy: Upon excitation, molecules with D-A structures like this compound often exhibit fluorescence. The emission is typically from the ICT state and is often characterized by a large Stokes shift (the energy difference between the absorption and emission maxima). The energy and intensity of the fluorescence are highly sensitive to the solvent environment. In polar solvents, the excited ICT state is stabilized, leading to a red-shift in the emission spectrum, a phenomenon known as solvatochromism. This property makes such compounds potentially useful as fluorescent probes for sensing solvent polarity. nih.gov

The expected photophysical properties are summarized in the table below.

| Property | Expected Characteristics |

| Absorption Maxima (λ_abs) | Two primary bands; a high-energy band (~220-250 nm) and a lower-energy ICT band (~300-350 nm). |

| Emission Maxima (λ_em) | A single fluorescence band, likely in the range of 380-450 nm, depending on solvent. |

| Stokes Shift | Expected to be large (> 50 nm) due to the ICT nature of the excited state. |

| Solvatochromism | Positive solvatochromism expected, with a red-shift in both absorption and emission spectra as solvent polarity increases. |

Theoretical and Computational Investigations of 4 Oxazol 2 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4-(oxazol-2-yl)aniline, these methods provide insights into its fundamental properties. DFT studies on related aniline (B41778) derivatives have successfully determined chemical descriptors, ionization potential, electron affinity, and chemical potential, offering a framework for understanding the behavior of this specific compound. thaiscience.info

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. thaiscience.info A smaller gap suggests higher reactivity.

For aniline and its derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compute these energies. thaiscience.info For instance, a study on p-aminoaniline, a structurally similar compound, calculated a HOMO-LUMO gap of 4.6019 eV. thaiscience.info The electronic properties of this compound can be similarly analyzed to understand its charge transfer characteristics. ekb.eg

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of a molecule's reactivity.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A higher value indicates greater stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the electron-donating capability of a species. |

Note: Formulas are based on Koopmans' theorem approximations. μ represents the electronic chemical potential (μ ≈ -χ).

Calculations on similar aniline derivatives show that substituent groups significantly influence these descriptors. For example, p-nitroaniline is found to be more reactive than p-aminoaniline based on its lower energy gap and higher electrophilicity index. thaiscience.info A similar computational approach for this compound would quantify its reactivity profile.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In aniline derivatives, the negative potential is often localized around the nitrogen atom of the amino group and certain carbon atoms in the phenyl ring, marking them as sites for electrophilic attack. thaiscience.inforesearchgate.net For this compound, MESP analysis would reveal the reactive sites, considering the combined electronic effects of the aniline and oxazole (B20620) rings. The nitrogen and oxygen atoms of the oxazole ring are expected to be regions of negative potential, while the amine protons and parts of the ring system would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme. uomisan.edu.iqijcce.ac.irnih.gov

Studies on various aniline derivatives have successfully used molecular docking to explore their binding modes with specific receptors. For instance, docking studies of 4-anilinoquinazoline (B1210976) derivatives have been performed to understand their interactions with the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov Similarly, isoxazole-substituted 9-anilinoacridines have been docked with dsDNA to estimate their binding affinities. researchgate.net

For this compound, docking simulations could be employed to investigate its potential interactions with various biological targets. The process would involve:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Generating a 3D conformation of this compound.

Using a docking program (e.g., AutoDock) to predict the binding pose and calculate the binding energy, which indicates the affinity of the ligand for the target. researchgate.netnih.gov

Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and conformational changes that may occur upon binding.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com For derivatives of this compound, SAR analysis would involve synthesizing and testing a series of related compounds to identify which structural features are crucial for a particular biological effect. nih.govresearchgate.net

Key aspects of SAR for aniline-based compounds often include:

Substitution on the Aniline Ring: The position and nature of substituents on the phenyl ring can dramatically alter activity. Electron-donating or electron-withdrawing groups can affect the molecule's electronic properties and its ability to interact with a target. nih.gov

Modifications of the Heterocyclic Moiety: Changes to the oxazole ring, such as substitution or replacement with another heterocycle (e.g., oxadiazole, triazole), can impact binding affinity, selectivity, and pharmacokinetic properties. researchgate.net

Structure-Property Relationship (SPR) studies relate the chemical structure to its physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. These properties are crucial for a compound's potential as a therapeutic agent. For example, a study on 1-bromo-4-(phenylsulfonyl)benzene (B1266061) derivatives found that the lipophilic character of the compounds was important for their antimicrobial effect. mdpi.com Computational tools can predict these properties for this compound and its derivatives, guiding the design of molecules with improved drug-like characteristics. chemscene.com

Mechanistic Insights into Reactions Involving this compound through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. By calculating the potential energy surface (PES) for a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathway.

For reactions involving aniline derivatives, computational studies have provided significant mechanistic insights. For example, the mechanism of the reaction between 4-methyl aniline and hydroxyl radicals was investigated using the M06-2X and CCSD(T) methods. mdpi.com This study identified the key products and calculated the reaction rate coefficients, which is important for understanding its atmospheric chemistry. mdpi.com

Similar computational approaches could be applied to reactions involving this compound. For instance, in the synthesis of more complex molecules from this starting material, computational modeling could help to:

Predict the regioselectivity and stereoselectivity of reactions.

Understand the role of catalysts in the reaction mechanism.

Explain experimentally observed product distributions.

Design more efficient synthetic routes by identifying pathways with lower activation energies.

This is particularly relevant for complex reactions such as the electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives, where understanding the intramolecular coupling mechanism is key. nih.gov

Solvent Effects on Conformational and Electronic Properties: Theoretical Predictions

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can predict how solvents affect the conformational preferences and electronic properties of a molecule like this compound.

Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. These models have been applied to study the antioxidant properties of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives in different solvent environments. researchgate.net

For this compound, such studies could reveal:

Conformational Changes: The relative stability of different conformers (rotational isomers) can change in different solvents. This is important as the biologically active conformation may not be the most stable one in the gas phase.

Electronic Properties: The HOMO-LUMO gap, dipole moment, and other electronic descriptors can be altered by the polarity of the solvent. This can, in turn, affect the molecule's reactivity and its UV-Vis absorption spectrum. ekb.eg

Reaction Rates: By stabilizing or destabilizing reactants, transition states, and products to different extents, the solvent can have a profound effect on the kinetics and thermodynamics of a reaction.

By performing DFT calculations in various simulated solvents (e.g., water, ethanol, DMSO), a more accurate picture of the behavior of this compound under realistic experimental conditions can be obtained.

Applications in Medicinal Chemistry and Biological Sciences

Investigation of Biological Target Interactions and Mechanisms of Action

The biological effects of chemical compounds are intrinsically linked to their interactions with specific molecular targets within the body. For derivatives of 4-(Oxazol-2-yl)aniline, research has focused on understanding these interactions at the molecular level, particularly in the contexts of enzyme inhibition, receptor binding, and nucleic acid interactions.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

The inhibition of enzymes is a cornerstone of modern pharmacology. Derivatives of this compound, particularly those incorporating a sulfonamide group, have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.

Sulfonamides containing isoxazole (B147169), a close isomer of oxazole (B20620), have demonstrated potent inhibitory activity against several human carbonic anhydrase isoforms. For instance, a series of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives exhibited excellent inhibitory activity against the cytosolic isoform hCA II, which is a target for antiglaucoma drugs, with inhibition constants (KIs) in the nanomolar range (0.5-49.3 nM). nih.gov These compounds also showed significant inhibition of hCA VII, an isoform implicated in neuropathic pain, with KIs ranging from 4.3 to 51.9 nM. nih.gov The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.commdpi.com While direct studies on this compound are limited, the potent activity of its isoxazole-sulfonamide analogues suggests that the oxazole ring can serve as a valuable scaffold for designing selective and potent carbonic anhydrase inhibitors.

Table 1: Carbonic Anhydrase Inhibition by Isoxazole-Sulfonamide Derivatives

| Compound Series | Target Isoform | Inhibition Constant (KI) Range | Potential Therapeutic Application |

|---|---|---|---|

| 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides | hCA II | 0.5 - 49.3 nM | Glaucoma |

Receptor Binding and Modulation Profiles

The ability of a compound to bind to and modulate the activity of cellular receptors is a key determinant of its pharmacological effect. Receptor binding assays are crucial tools for identifying and characterizing these interactions. merckmillipore.comnih.gov While specific receptor binding profiles for this compound are not extensively documented, the aniline (B41778) moiety is a common feature in many receptor ligands. The substitution pattern on the aniline ring can significantly influence binding affinity and selectivity for various receptors. researchgate.net

Research on aniline derivatives has shown their ability to interact with a wide range of receptors, including G protein-coupled receptors (GPCRs). revvity.com The development of assays to study these interactions is a critical step in drug discovery. For instance, various assay formats, including radiometric and fluorescence-based methods, are employed to determine the binding affinity of compounds to their target receptors. merckmillipore.comnih.govrevvity.com The exploration of this compound and its derivatives in such assays could reveal novel receptor interactions and potential therapeutic applications.

DNA/RNA Interactions and Intercalation Studies

Nucleic acids, DNA and RNA, are fundamental targets for many therapeutic agents, particularly in the realm of anticancer and antiviral therapies. While direct evidence of this compound interacting with DNA or RNA is scarce, related heterocyclic systems like thiazole (B1198619) have been shown to be effective DNA binding agents. researchgate.netresearchgate.net

Derivatives of thiazole have been investigated as inhibitors of the DNA-binding domain of the androgen receptor, highlighting the potential of such heterocyclic systems to interfere with protein-DNA interactions. researchgate.net Furthermore, the incorporation of triazole functionalities, which share some structural similarities with oxazole, into nucleic acid structures has been shown to enhance the stability of DNA:RNA duplexes. mdpi.com These findings suggest that the oxazole ring in this compound could potentially contribute to interactions with nucleic acids, either through direct binding or by influencing the conformation of larger molecules designed to target DNA or RNA. Further studies are needed to explore this potential.

Preclinical Assessment of Therapeutic Potential

The preclinical evaluation of a compound's therapeutic potential involves assessing its activity in various disease models. For derivatives of this compound, research has primarily focused on their antimicrobial and anti-inflammatory properties.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral, Antitubercular Activity)

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Heterocyclic compounds, including those containing oxazole and aniline moieties, have emerged as promising candidates.

Antibacterial and Antifungal Activity:

Derivatives of 1,3,4-oxadiazole (B1194373), an isomer of oxazole, have demonstrated significant antibacterial and antifungal activities. mdpi.com For example, certain N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives have shown potent action against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Similarly, 1,3,4-oxadiazole derivatives containing a thiazole ring have been identified as potential antifungal agents through their inhibition of lanosterol (B1674476) 14α-demethylase. mdpi.com

Studies on 2-(1H-tetrazolo-5-yl)anilines have also revealed promising antimicrobial and antifungal properties. The introduction of halogens into the aniline fragment was found to enhance activity against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. zsmu.edu.ua Furthermore, 2-oxo benzylidine (3-oxo aniline) Cu (II)-ethylidinediamine has been tested against a number of pathogenic bacteria and fungi, showing notable zones of inhibition. researchgate.net A systematic review of oxazole and thiazole derivatives highlighted their broad-spectrum antiproliferative activities, which often extends to antimicrobial effects. nih.gov

Antiviral and Antitubercular Activity:

The therapeutic potential of oxazole-containing compounds extends to antiviral and antitubercular applications. For instance, imidazothiazole derivatives, which feature a fused imidazole (B134444) and thiazole ring system, have been investigated for their antiviral properties against RNA viruses. jacsdirectory.com While direct evidence for this compound is lacking, the structural similarities suggest a potential avenue for future research. The broad biological activity of oxazole derivatives also includes antitubercular potential, although specific studies on this compound in this area are yet to be reported. researchgate.net

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds

| Compound Class | Target Organism(s) | Observed Effect |

|---|---|---|

| N-(1,3,4-Oxadiazol-2-yl)-benzamides | S. aureus, MRSA | Potent antibacterial activity |

| 1,3,4-Oxadiazole-thiazole hybrids | Fungal lanosterol 14α-demethylase | Antifungal activity |

| Halogenated 2-(1H-tetrazolo-5-yl)anilines | E. coli, K. pneumoniae, P. aeruginosa | Enhanced antibacterial activity |

| 2-oxo benzylidine (3-oxo aniline) Cu (II)-ethylidinediamine | Pathogenic bacteria and fungi | Antibacterial and antifungal activity |

Anti-inflammatory Research

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Oxazole derivatives have been identified as a promising class of compounds with significant anti-inflammatory potential. jddtonline.infopnrjournal.comnih.govmdpi.com

Several studies have demonstrated the anti-inflammatory effects of various oxazole-containing molecules. For example, a series of novel oxazole derivatives were evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. One derivative, (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine, showed excellent anti-inflammatory activity. jddtonline.info Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives also reported significant anti-inflammatory effects in the same model, with some derivatives showing a reduction in edema volume comparable to the standard drug ibuprofen. mdpi.com The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. pnrjournal.com Abietane diterpenoid alkaloids containing an oxazole ring, isolated from Salvia miltiorrhiza, have also shown significant anti-inflammatory activity by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

Table 3: Anti-inflammatory Activity of Oxazole Derivatives

| Compound/Derivative | Model/Assay | Key Findings |

|---|---|---|

| (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine | Carrageenan-induced rat paw edema | Excellent anti-inflammatory activity |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | Significant reduction in edema volume |

Anticancer Research and Cytotoxic Activity Against Human Cancer Cell Lines

The this compound scaffold and its analogues have been the subject of investigation in oncology, demonstrating notable cytotoxic effects against a variety of human cancer cell lines. Research into structurally related compounds, such as anilinoquinazolines, anilino-phenylquinolines, and benzothiazole (B30560) anilines, highlights the potential of the aniline moiety as a critical pharmacophore for anticancer drug design. nih.govnih.govnih.govmdpi.com

Derivatives of 4-anilino-2-phenylquinoline have shown significant cytotoxicity across numerous cancer cells. nih.gov For instance, the compound 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline exhibited potent activity against non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231/ATCC), and CNS cancer (SF-295) cell lines, with GI50 values of 0.94 µM, 0.04 µM, and <0.01 µM, respectively. nih.gov Similarly, novel 4-anilinoquinazoline (B1210976) derivatives have been evaluated for their cytotoxicity against the A431 human skin cancer cell line. One such derivative, bearing a diethylamine (B46881) group along with a 4-bromo-2-fluoroaniline (B1266173) moiety, demonstrated superior cytotoxic activity (IC50=2.62 μM) when compared to control drugs like erlotinib (B232) and vandetanib.

Furthermore, research into benzothiazole aniline (BTA), a compound structurally similar to this compound, has revealed selective and potent anticancer properties. nih.govmdpi.com The BTA derivative known as L1 and its platinum complex, L1Pt, showed particular efficacy against liver and colon cancer cells. nih.gov These compounds demonstrated better cytotoxicity in liver, breast, lung, prostate, kidney, and brain cancer cells compared to the clinically used cisplatin. nih.gov Another class of related compounds, 1,3,4-oxadiazole derivatives, has also been synthesized and tested against glioblastoma cell lines (LN229, T98G, and U87), with some compounds showing significant inhibitory activity without being toxic to healthy human cells. nih.gov

The table below summarizes the cytotoxic activities of various aniline derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of Selected Aniline Derivatives

| Compound | Cancer Cell Line | Cell Line Type | Measurement | Value (µM) |

|---|---|---|---|---|

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 | Non-Small Cell Lung Cancer | GI50 | 0.94 |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | MDA-MB-231/ATCC | Breast Cancer | GI50 | 0.04 |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | SF-295 | CNS Cancer | GI50 | <0.01 |

| 4-Anilinoquinazoline derivative (8a) | A431 | Skin Cancer | IC50 | 2.62 |

| 1,3,4-Oxadiazole derivative (Compound 5) | U87 | Glioblastoma | IC50 | 35.1 |

| 1,3,4-Oxadiazole derivative (Compound 5) | T98G | Glioblastoma | IC50 | 34.4 |

| 1,3,4-Oxadiazole derivative (Compound 5) | LN229 | Glioblastoma | IC50 | 37.9 |

| 1,3,4-Oxadiazole derivative (Compound 5) | SKOV3 | Ovarian Cancer | IC50 | 14.2 |

| 1,3,4-Oxadiazole derivative (Compound 5) | MCF7 | Breast Cancer | IC50 | 30.9 |

| 1,3,4-Oxadiazole derivative (Compound 5) | A549 | Lung Cancer | IC50 | 18.3 |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 | CNS Cancer | PGI | 65.12% |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | NCI-H460 | Lung Cancer | PGI | 55.61% |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-75 | CNS Cancer | PGI | 54.68% |

Neuroprotective Research

The core structure of this compound is found within broader classes of compounds that have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov These studies often focus on multifunctional agents capable of targeting various pathological pathways.

A series of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were synthesized and evaluated as multifunctional ligands for the potential treatment of Alzheimer's disease. nih.gov These compounds were found to exhibit neuroprotective properties, inhibit neuroinflammation, and reduce the self-aggregation of amyloid-beta (Aβ) peptides. nih.gov One representative compound from this series demonstrated a significant inhibitory effect on the production of intracellular reactive oxygen species (ROS) and the ability to block the activation of the NF-κB signaling pathway, a key player in inflammation. nih.gov

In another line of research focused on Parkinson's disease, a series of 2-hydroxyl-4-benzyloxybenzyl aniline derivatives were designed as multifunctional agents. nih.gov A lead compound from this series, compound 6h, demonstrated a significant neuroprotective effect, excellent inhibition of monoamine oxidase B (MAO-B) with an IC50 of 0.014 µM, high antioxidant activity, and the ability to chelate metal ions. nih.gov Furthermore, this compound was able to alleviate neuroinflammation by suppressing the NF-κB pathway and could ameliorate Parkinson's-like symptoms in animal models by improving dopamine (B1211576) levels and reducing oxidative damage. nih.gov These findings underscore the potential of aniline-based structures in the development of therapies for complex neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies in the Context of Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For derivatives related to this compound, SAR investigations have provided valuable insights into how specific structural modifications influence their anticancer activity. nih.govmdpi.com

In the study of 4-anilino-2-phenylquinoline derivatives, it was determined that the presence of a free carboxylic acid at the C3 position of the quinoline (B57606) ring is unfavorable for cytotoxic activity. nih.gov The steric hindrance from the carboxylate group may disrupt the planarity of the molecule, which appears to be necessary for its anticancer effects. nih.gov Conversely, the presence of a hydrogen-bonding accepting group at the C4 position of the anilino-moiety was found to be crucial for cytotoxicity. nih.gov

For 4-anilinoquinazoline derivatives, SAR analysis revealed that substitution on the aniline ring with large, lipophilic, and electron-withdrawing groups, such as chlorine or bromine, is preferred at the C3' and C4' positions. At the ortho (C2') position, smaller substituents like fluorine or hydrogen are more favorable.

SAR studies on quinoxaline (B1680401) derivatives have also yielded specific guidelines for enhancing anticancer activity. mdpi.com It has been observed that an NH-CO linker at the second position of the quinoxaline nucleus enhances activity, while aliphatic linkers diminish it. mdpi.com Furthermore, electron-donating groups (e.g., CH3, OCH3) on the phenyl ring attached to the linker were found to decrease activity. mdpi.com The presence of a benzoxazole (B165842) moiety at the second position of the quinoxaline nucleus resulted in higher activity compared to other heterocyclic systems. mdpi.com

The table below summarizes key SAR findings for related aniline-based heterocyclic compounds.

Table 2: Structure-Activity Relationship (SAR) Summary for Aniline Derivatives

| Compound Series | Favorable Structural Features for Activity | Unfavorable Structural Features for Activity |

|---|---|---|

| 4-Anilino-2-phenylquinolines | Hydrogen-bond accepting group at C4 of the anilino moiety. nih.gov | Free carboxylic acid at the C3 position of the quinoline ring. nih.gov |

| 4-Anilinoquinazolines | Large, lipophilic, electron-withdrawing groups (e.g., Cl, Br) at C3' and C4' of the aniline ring. | |

| Small substituents (e.g., F, H) at the C2' position of the aniline ring. | ||

| Quinoxalines | NH-CO linker at position 2. mdpi.com | Aliphatic linkers at position 2. mdpi.com |

| Benzoxazole moiety at position 2. mdpi.com | Electron-releasing groups (CH3, OCH3) on the attached phenyl ring. mdpi.com | |

| NH linker at position 3. mdpi.com | Sulfonamide and thiourea (B124793) systems on the attached phenyl ring. mdpi.com |

Applications in Materials Science and Optoelectronics

Development of Fluorescent Probes, Dyes, and Pigments

The inherent photophysical properties of the oxazole (B20620) ring, often associated with fluorescence, make 4-(oxazol-2-yl)aniline and its derivatives attractive candidates for the development of novel fluorescent probes, dyes, and pigments.

Research has demonstrated the synthesis of oxazolone (B7731731) derivatives that exhibit promising characteristics for fluorescent dyes. For instance, a new oxazolone derivative, 4-{N,N-bis[2-phenyl-4-benzylidene-1,3-oxazol-5(4H)-one]amino}benzaldehyde (PB3), has been synthesized and investigated as a fluorescent dye. rsc.org This compound displays non-monotonic solvatochromism, a large Stokes' shift, a high fluorescence quantum yield, and a long fluorescence lifetime. rsc.org Such properties are highly desirable for applications in bioimaging and cellular labeling. rsc.org The PB3 dye, when conjugated with biomolecules like concanavalin (B7782731) A, has been successfully used for the fluorescence microscopy imaging of Candida albicans cells, showcasing its potential as a valuable alternative to commercial fluorescent probes. rsc.org

Furthermore, stilbene-based dyes incorporating benzoxazole (B165842) substituents have been synthesized to enhance their solubility and fluorescence efficiency, particularly for achieving blue emission. mdpi.com The introduction of functional groups like nitro and amino groups onto the benzoxazolyl rings allows for the fine-tuning of their absorption and emission properties. mdpi.com These studies highlight the potential of incorporating the oxazole-aniline scaffold into larger conjugated systems to create a diverse palette of fluorescent materials.

The following table summarizes the photophysical properties of a selected oxazolone-based fluorescent dye.

| Compound Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift | Application |

| 4-{N,N-bis[2-phenyl-4-benzylidene-1,3-oxazol-5(4H)-one]amino}benzaldehyde (PB3) | Solvent-dependent | Solvent-dependent | Large | Bioimaging, Cellular Labeling rsc.org |

Optoelectronic Properties and Applications (e.g., Organic Light-Emitting Diodes, OLEDs)

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has benefited from the exploration of various heterocyclic compounds. While direct applications of this compound in OLEDs are still emerging, the properties of related oxazole and imidazole (B134444) derivatives underscore its potential.

Bipolar molecules with donor-acceptor structures are effective in creating highly efficient deep-blue emitting materials for OLEDs. nih.gov The combination of an electron-donating unit, such as carbazole (B46965), with an electron-accepting unit, like imidazole, linked by a π-conjugated bridge, has been shown to produce materials with wide bandgaps suitable for deep-blue emission. nih.gov Given that the aniline (B41778) moiety in this compound can act as an electron donor and the oxazole ring can be tailored to have electron-accepting properties, this compound presents a promising scaffold for designing new bipolar materials for OLEDs.

A study on quinoline-substituted oxazole analogues has highlighted their potential for optoelectronic applications. The investigation of the photophysical properties of 5-(quinolin-4-yl)-4-tosyloxazole (4QUX) revealed a bathochromic shift attributed to a π → π* electronic transition, indicating its potential as a probe for photovoltaic applications. bohrium.com

Derivatives of imidazole and carbazole have been successfully utilized as bifunctional materials in OLEDs, serving as both fluorescent emitters and host materials for phosphorescent emitters. mdpi.com These compounds have demonstrated deep-blue emissions with high quantum efficiencies. mdpi.com The structural similarities between oxazole and imidazole suggest that this compound derivatives could exhibit comparable performance in OLED devices.

The table below presents the performance of an OLED device using a carbazole-imidazole derivative as the emitting material.

| Emitting Material | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates |

| 2-(4′-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (BCzB-PPI) | 11,364 | 4.43 | (0.159, 0.080) |

Research in Liquid Crystal Development

The rigid and planar structure of the oxazole and aniline rings in this compound makes it a suitable core for the design of liquid crystalline materials. The introduction of flexible terminal chains to this rigid core is a common strategy for inducing mesomorphic behavior.

Research into compounds containing 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings, which are isomers of oxazole, has provided valuable insights into the design of new liquid crystals. beilstein-journals.orgarkat-usa.orgmdpi.com For instance, two series of compounds with a 1,3-bis(1,3,4-oxadiazol-2-yl)benzene rigid core and terminal alkyl or perfluoroalkyl chains have been synthesized and their liquid crystal properties investigated. beilstein-journals.org The introduction of fluorine atoms into the molecular structure has been shown to be a successful strategy for controlling the liquid crystal properties, such as mesophase morphology and transition temperatures. nih.gov

Furthermore, the synthesis of new liquid crystalline heteroaromatic compounds containing isoxazole (B147169) and tetrazole rings has led to the observation of nematic and smectic C phases. arkat-usa.orgresearchgate.net The presence of a dipolar moment perpendicular to the long molecular axis in these molecules is favorable for the formation of smectic phases. arkat-usa.org These findings suggest that by appropriate molecular engineering, derivatives of this compound could be designed to exhibit a variety of liquid crystalline phases.

The following table summarizes the mesophases observed for a series of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes.

| Compound | Terminal Chain | Mesophase(s) Observed |

| 2b | C6F13 | SmA |

| 4a | C4F9 | SmB |

| 4b | C6F13 | SmB |

Polymer Chemistry and Functional Materials Integration

The aniline group in this compound provides a reactive site for polymerization, allowing for its integration into various polymer backbones to create functional materials. The resulting polymers can exhibit a combination of the properties of the polymer matrix and the embedded oxazole-aniline moiety.

The chemical oxidative polymerization of aniline and its derivatives is a well-established method for producing conducting polymers. nih.gov By synthesizing polyaniline derivatives based on ortho-substituted anilines, it is possible to modify the properties of the resulting polymers, such as their solubility and electrical conductivity. nih.gov This approach can be applied to this compound to create novel conducting polymers with potential applications in sensors and electronic devices.

Another promising avenue is the use of poly(2-isopropenyl-2-oxazoline) (PIPOx) as a versatile platform for creating functional polymeric materials. mdpi.com The pendant 2-oxazoline units in PIPOx can undergo ring-opening addition reactions with various nucleophiles, allowing for the straightforward introduction of functional groups. mdpi.com This methodology could be adapted to incorporate this compound into polymer side chains, leading to materials with tailored optical or electronic properties.

The table below lists some aniline derivatives that have been successfully polymerized.

| Monomer | Polymerization Method | Resulting Polymer Properties |

| 2-(1-methylbut-2-en-1-yl)aniline | Chemical Oxidative Polymerization | Soluble, Electrically Conductive nih.gov |

| Aniline | Chemical Oxidative Polymerization | Conducting Polymer (Polyaniline) nih.gov |

Corrosion Inhibition Research

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for the protection of mild steel in acidic environments. koreascience.kr The presence of heteroatoms (nitrogen and oxygen) and the aromatic nature of the oxazole ring enable these molecules to adsorb onto the metal surface, forming a protective barrier that mitigates corrosion. oup.com

A study on 3-(1,3-oxazol-5-yl)aniline (B119962) (an isomer of the target compound) has demonstrated its high efficiency as a corrosion inhibitor for mild steel in a 1 M HCl solution. oup.com At a concentration of 0.5 mM, this compound exhibited an outstanding protection efficacy of 93.5%. researchgate.net The inhibitory effect is attributed to the formation of a protective adsorption layer on the steel surface, with both the oxazole ring and the aniline moiety contributing to the interaction with the metal. oup.com

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, which can be described by the Langmuir adsorption isotherm. researchgate.net The process is influenced by both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal). mdpi.com The inhibition efficiency is dependent on the inhibitor concentration and the temperature of the environment. oup.com

The table below presents the corrosion inhibition efficiency of 3-(1,3-oxazol-5-yl)aniline on mild steel in 1 M HCl.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) | Immersion Time (h) |

| 0.1 | - | 303 | 5 |

| 0.5 | 93.5 | 303 | 5 |

| 1.0 | >93.5 | 303 | 5 |

Applications in Catalysis and Ligand Chemistry

Role as Chiral Ligands in Asymmetric Catalysis

The core structure of 4-(Oxazol-2-yl)aniline, featuring a readily functionalizable aniline (B41778) group and a coordinating oxazole (B20620) ring, presents a promising scaffold for the design of novel chiral ligands. The introduction of chirality, typically at the 4- or 5-position of the oxazoline (B21484) ring or on a substituent attached to the aniline nitrogen, can create a stereochemically defined environment around a metal center. This, in turn, can influence the stereochemical outcome of a catalytic reaction.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental and widely utilized transformation in organic synthesis for the production of enantiomerically enriched compounds. Chiral ligands play a pivotal role in this process by coordinating to a metal catalyst, such as rhodium, iridium, or ruthenium, and creating a chiral environment that directs the hydrogenation to one face of the prochiral substrate. While the use of oxazoline-containing ligands in asymmetric hydrogenation is well-established, specific studies detailing the application of chiral ligands derived directly from this compound in this context are not extensively documented in publicly available research. The potential for such ligands exists, where the aniline moiety could be modified to incorporate a phosphine (B1218219) group, creating a P,N-ligand, a class known to be effective in various asymmetric hydrogenations.

Enantio- and Diastereoselective Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful methods for the construction of cyclic molecules with multiple stereocenters. The use of chiral Lewis acids, often generated in situ from a metal precursor and a chiral ligand, is a common strategy to control the enantioselectivity and diastereoselectivity of these reactions. Chiral ligands derived from this compound could potentially be employed in this area. The nitrogen atom of the oxazoline ring and another donor atom, introduced via modification of the aniline group, could chelate to a metal ion, forming a chiral catalyst. However, specific examples and detailed research findings on the application of this compound-based ligands in these particular reactions are limited.

Applications in Asymmetric Nitroaldol Reactions

Utilization as Chiral Auxiliaries and Versatile Building Blocks in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. The this compound scaffold, when made chiral, could theoretically function as a chiral auxiliary. For example, a chiral derivative could be acylated on the aniline nitrogen with a prochiral carboxylic acid derivative. The oxazoline moiety could then direct a subsequent reaction, such as an enolate alkylation or an aldol (B89426) reaction, to proceed with high diastereoselectivity. Following the reaction, the amide bond could be cleaved to release the chiral product and recover the auxiliary. While this represents a plausible application, specific research demonstrating the use of this compound-derived moieties as effective chiral auxiliaries is not prominently featured in the literature.

As a building block, this compound provides a versatile platform for the synthesis of more complex molecules. The presence of two distinct reactive sites—the aniline group and the oxazole ring—allows for a range of chemical modifications, enabling the construction of diverse molecular architectures with potential applications in materials science and medicinal chemistry.

Future Research Directions and Challenges for 4 Oxazol 2 Yl Aniline

Advancements in Sustainable and Scalable Synthesis

A primary challenge in harnessing the full potential of 4-(Oxazol-2-yl)aniline lies in the development of manufacturing processes that are both environmentally benign and economically viable. Future research will pivot from traditional batch syntheses, which often rely on stoichiometric reagents and harsh conditions, towards more sophisticated and sustainable methodologies.

Key Future Directions:

Continuous Flow Chemistry: Implementing continuous flow systems for the synthesis of this compound and its precursors offers a transformative approach to scalability. acs.orgdurham.ac.ukrsc.org Flow reactors provide superior control over reaction parameters, enhance safety, and allow for the integration of in-line purification and analysis, thereby increasing throughput and consistency. acs.orgnih.gov The development of a fully automated, multi-step flow synthesis, from basic starting materials to the final product, represents a significant long-term goal. durham.ac.uk

Green Catalysis and Solvents: Research into novel catalytic systems is crucial. This includes exploring the use of earth-abundant metal catalysts, such as calcium, to replace precious metals in cyclization reactions. nih.gov Furthermore, the adoption of green solvents (e.g., water, bio-derived solvents) and alternative energy sources like microwave irradiation rsc.orgorganic-chemistry.orgnih.gov and solar energy nih.gov will be essential to minimize the environmental footprint of the synthesis. rsc.orgrsc.org Microwave-assisted protocols, in particular, have shown promise in rapidly accessing oxazoline (B21484) precursors, which can be oxidized to oxazoles. rsc.orgresearchgate.net

Atom Economy: Future synthetic strategies will need to maximize atom economy by designing reaction pathways that incorporate most of the atoms from the reactants into the final product. One-pot protocols, where sequential reactions are carried out in a single reactor, will be instrumental in achieving this, reducing waste and simplifying procedures. organic-chemistry.org

Expanding the Scope of Biological Activities and In-depth Target Validation

While the oxazole (B20620) nucleus is a well-established pharmacophore found in numerous bioactive compounds, the specific biological activity profile of this compound is not yet fully elucidated. tandfonline.com A major avenue for future research is the systematic screening of this compound and its derivatives to uncover new therapeutic applications. A closely related benzoxazole (B165842) analog, 4-(Benzo[d]oxazol-2-yl)aniline, has already demonstrated potent antitumor activity against mammary carcinoma cell lines, suggesting a promising starting point for cancer research. medchemexpress.com

Key Future Directions:

Broad-Spectrum Bioactivity Screening: A comprehensive evaluation of this compound against a wide array of biological targets is warranted. This includes screening for anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and antiparasitic activities, areas where other oxazole derivatives have shown significant promise. tandfonline.comsmolecule.com

Target Deconvolution and Mechanism of Action: A critical challenge is identifying the specific molecular targets (e.g., enzymes, receptors) through which this compound exerts its biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening will be vital for target identification. For instance, other oxazole-containing compounds have been identified as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.govnih.gov Validating whether this compound or its derivatives share this or other mechanisms is a key research question.

Exploration in Neglected Diseases: There is an opportunity to investigate the efficacy of this scaffold against neglected tropical diseases, such as leishmaniasis, where novel chemotypes are urgently needed. mdpi.com

Rational Design and Optimization of Derivatives for Enhanced Performance

The core structure of this compound is ripe for chemical modification to enhance its performance for specific applications. Rational design, guided by a deep understanding of structure-activity relationships (SAR), will be the cornerstone of these efforts.

Key Future Directions:

Systematic SAR Studies: A key objective is to build comprehensive SAR models by synthesizing and testing a library of derivatives. Modifications could include substitution on the aniline (B41778) ring, functionalization at the C4 and C5 positions of the oxazole ring, and replacement of the phenyl ring with other aromatic or heterocyclic systems. This systematic approach will clarify which structural features are critical for bioactivity. mdpi.com

Improving Pharmacokinetic Properties: Beyond enhancing potency, medicinal chemistry efforts will need to focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. This involves fine-tuning characteristics like solubility, metabolic stability, and cell permeability to ensure that potent molecules can become viable drug candidates.

Target-Specific Optimization: As specific biological targets are identified, derivatives can be rationally designed to maximize interactions with the target's binding site. This involves using computational docking simulations to predict binding modes and energies, guiding the synthesis of compounds with improved affinity and selectivity.

Integration into Advanced Functional Material Systems

The inherent photophysical properties of the oxazole ring, combined with the electronic nature of the aniline substituent, make this compound an attractive building block for advanced functional materials.

Key Future Directions:

Organic Electronics: There is significant potential for using derivatives of this compound in organic electronics. Research has shown that oxadiazole-based molecules can serve as efficient electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). acs.orgrsc.org The challenge will be to synthesize derivatives of this compound with tailored electronic properties, such as high quantum yields and thermal stability, for use as deep-blue emitters or other components in OLED devices. spiedigitallibrary.org

Fluorescent Probes and Sensors: The fluorescent nature of the oxazole core could be exploited to develop chemical sensors and biological probes. By attaching specific recognition moieties to the this compound scaffold, researchers could create molecules that signal the presence of specific ions, molecules, or changes in the cellular environment through a measurable change in fluorescence.

Polymer Chemistry: The primary amine group on the aniline ring provides a reactive handle for polymerization. Future work could involve incorporating the this compound unit into polymer backbones to create novel materials with unique optical, electronic, or thermal properties for a range of applications.

Predictive Modeling and Artificial Intelligence-Driven Discovery in Oxazole Chemistry